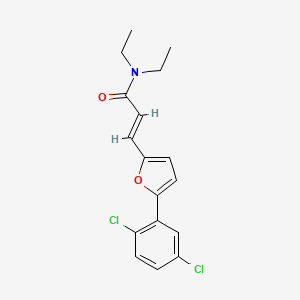

![molecular formula C16H15N5O3S B2470395 Ethyl 3-oxo-4-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate CAS No. 868969-43-1](/img/structure/B2470395.png)

Ethyl 3-oxo-4-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

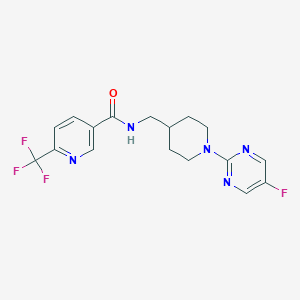

The compound “Ethyl 3-oxo-4-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate” is a heterocyclic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and similar compounds . In one example, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of such compounds is established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible . The structure of the compound can be further confirmed by single-crystal X-ray diffraction .Applications De Recherche Scientifique

1. Synthesis and Anti-Asthmatic Activities

A study by Kuwahara et al. (1997) focused on the synthesis of a series of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides and evaluated their anti-asthmatic activities. The research found that compounds with specific groups in the structure exhibited potent activity in inhibiting platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. This indicates the potential of such compounds in treating asthma and other respiratory diseases, emphasizing the importance of structure-activity relationships in this series of compounds (Kuwahara et al., 1997).

2. GABAA Receptor Agonist and Anxiolytic Properties

Another study by Atack et al. (2006) described a triazolopyridazine compound, TPA023, which selectively binds to the benzodiazepine binding site of GABAA receptors. This compound was found to have anxiolytic-like activity in rat models without causing significant sedation. This research sheds light on the potential applications of these compounds in developing nonsedating anxiolytics, highlighting the unique α2/α3-selective efficacy profile of TPA023 (Atack et al., 2006).

3. Pupillary Size and Intraocular Pressure

Silvestrini et al. (1982) examined the effects of dapiprazole, a drug with alpha-adrenergic blocking properties, on pupillary diameter and intraocular pressure in rabbits. The study observed a reduction in intraocular pressure following intravenous administration, suggesting potential applications in glaucoma treatment, particularly in angle-closure glaucoma (Silvestrini et al., 1982).

4. Pharmacokinetics and Metabolism

Research by Polsky-Fisher et al. (2006) on the metabolism and disposition of a potent GABA-Aα2/3 receptor agonist showed that the compound is well absorbed and undergoes extensive metabolism, with metabolites excreted in urine and feces. This study provides valuable insights into the pharmacokinetic profile of such compounds, which is crucial for understanding their potential therapeutic applications (Polsky-Fisher et al., 2006).

5. Genetic Polymorphism and Pharmacokinetics

Hasegawa et al. (2014) studied the interindividual variations in metabolism and pharmacokinetics of a glucokinase activator due to genetic polymorphism in rats. The study emphasized the influence of genetic factors on the pharmacokinetics of compounds, highlighting the importance of understanding these variations in drug development (Hasegawa et al., 2014).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to exhibit potential antiviral and antimicrobial activities .

Mode of Action

It’s worth noting that triazole compounds, which are part of the structure of the given compound, are known for their ability to form hydrogen bonds with different target receptors . This interaction can lead to changes in the function of the target, which can result in therapeutic effects.

Biochemical Pathways

Compounds with similar structures have been reported to exhibit antiviral and antimicrobial activities, suggesting that they may interfere with the life cycle of viruses or the growth of microbes .

Result of Action

Compounds with similar structures have been reported to exhibit antiviral and antimicrobial activities , suggesting that they may inhibit the replication of viruses or the growth of microbes.

Propriétés

IUPAC Name |

ethyl 3-oxo-4-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O3S/c1-2-24-15(23)8-12(22)10-25-14-6-5-13-18-19-16(21(13)20-14)11-4-3-7-17-9-11/h3-7,9H,2,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULCTBVBUBPCCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CSC1=NN2C(=NN=C2C3=CN=CC=C3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate](/img/structure/B2470312.png)

![N-(3-acetamidophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2470314.png)

![3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2470315.png)

![1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehyde](/img/structure/B2470317.png)

![N-(4-acetylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2470318.png)

![2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2470321.png)

![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2-chlorophenyl sulfide](/img/structure/B2470326.png)

![3-Amino-1-thiaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B2470329.png)

![2-fluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2470332.png)